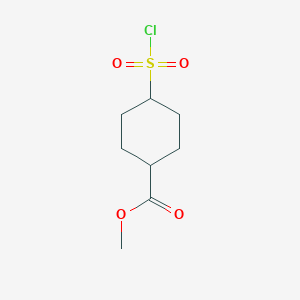

Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chlorosulfonylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUVNXCLQYDOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044713-64-4 | |

| Record name | methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Followed by Sulfur Oxidation

A prominent method involves introducing a sulfhydryl (-SH) group at the 4-position of methyl cyclohexane-1-carboxylate, followed by oxidation to the sulfonyl chloride. This approach leverages the reactivity of thiols with chlorinating agents like sulfuryl chloride (SO₂Cl₂).

Step 1: Synthesis of Methyl 4-Bromocyclohexane-1-carboxylate

Radical bromination of methyl cyclohexane-1-carboxylate using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) selectively introduces a bromine atom at the 4-position. Alternative methods include photobromination or directed bromination using transition-metal catalysts, though regioselectivity remains a challenge in aliphatic systems.

Step 2: Thiolation via Nucleophilic Substitution

The brominated intermediate undergoes substitution with sodium hydrosulfide (NaSH) in polar aprotic solvents (e.g., DMF), yielding methyl 4-mercaptocyclohexane-1-carboxylate. This step requires anhydrous conditions to avoid hydrolysis of the ester group.

Step 3: Conversion to Sulfonyl Chloride

Treatment of the thiol with SO₂Cl₂ at -40°C in tetrahydrofuran (THF) or acetic acid directly forms the sulfonyl chloride. The exothermic reaction necessitates controlled addition to prevent violent decomposition.

Alternative Routes Involving Cyclohexene Intermediates

Diels-Alder Cycloaddition with Functionalized Dienophiles

A retrosynthetic approach involves constructing the cyclohexane ring via a [4+2] cycloaddition between a diene and a dienophile pre-functionalized with ester and sulfonyl chloride precursors. For example:

- Dienophile : Acetylenedicarboxylate esters.

- Diene : 1,3-Butadiene derivatives with protected sulfhydryl groups.

Post-cycloaddition hydrogenation of the cyclohexene intermediate and subsequent oxidation of the thiol ether to sulfonyl chloride could yield the target compound. However, stereochemical control and functional group compatibility require further optimization.

Friedel-Crafts Acylation and Sulfonation

While traditionally used for aromatic systems, Friedel-Crafts acylation has been adapted for cyclohexane derivatives under high-pressure conditions. For instance, Lewis acid-catalyzed (e.g., AlCl₃) acylation of cyclohexane with chloroacetyl chloride forms a ketone intermediate, which is reduced to the alcohol and esterified. Subsequent sulfonation with chlorosulfonic acid introduces the sulfonyl chloride group, though regioselectivity remains problematic.

Critical Analysis of Reaction Conditions and Yield Optimization

Solvent and Temperature Effects

- Bromination : Radical bromination in CCl₄ at 80°C achieves moderate yields (~50%) but requires rigorous exclusion of oxygen.

- Thiolation : Reactions in DMF at 60°C for 12 hours provide substitution efficiencies >80%.

- SO₂Cl₂ Reaction : Conducted at -40°C to mitigate side reactions, with THF as the solvent to enhance solubility.

Catalytic Enhancements

Enzymatic catalysis, as demonstrated in asymmetric reductive amination of cyclohexanones, offers a template for improving stereoselectivity in thiolation steps. Immobilized lipases or thioredoxin reductases could potentially accelerate sulfur-based transformations.

Comparative Evaluation of Synthetic Routes

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl group undergoes nucleophilic substitution reactions, enabling diverse derivatization:

Key Findings :

-

In synthesizing NKCC1 inhibitors, sulfonamide derivatives were generated by replacing -SO₂Cl with alkylamine groups (e.g., n-hexyl or 3,3-dimethylbutyl chains) .

-

Azide substitution facilitates the synthesis of sulfonyl azides, intermediates for further cycloaddition reactions .

Hydrolysis Reactions

Both functional groups undergo hydrolysis under acidic or basic conditions:

| Reaction Site | Conditions | Product |

|---|---|---|

| Chlorosulfonyl Group | Aqueous NaOH/H₂SO₄ | 4-(Sulfonic acid)cyclohexane-1-carboxylate |

| Methyl Ester | H₃O⁺ or LiOH/H₂O | 4-(Chlorosulfonyl)cyclohexane-1-carboxylic acid |

Key Findings :

-

Hydrolysis of the ester group yields carboxylic acids, critical for synthesizing 4-(aminomethyl)cyclohexanecarboxylic acid derivatives .

-

Simultaneous hydrolysis of both groups produces dicarboxylic or disulfonic acids, though reaction selectivity depends on pH and temperature .

Catalytic Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals:

| Reaction Type | Catalysts/Partners | Products |

|---|---|---|

| Copper-Catalyzed | Acridine photocatalysts, Cu(I) | Sulfonamides, sulfonyl azides |

| Palladium-Mediated | Aryl halides, Pd(PPh₃)₄ | Biaryl sulfones |

Key Findings :

-

Photocatalytic decarboxylative amidosulfonation enables direct conversion to sulfonamides, bypassing intermediate steps .

-

Copper-catalyzed methods achieve >80% yields in sulfonamide synthesis under mild conditions .

Stability and Reactivity Considerations

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate serves as an intermediate in synthesizing complex organic molecules. It is particularly valuable for creating sulfonamides and other derivatives through nucleophilic substitution reactions.

Key Reactions :

- Nucleophilic Substitution : The chlorosulfonyl group reacts with nucleophiles, leading to the formation of new compounds.

- Esterification and Hydrolysis : The carboxylate ester group participates in various reactions, enhancing the compound's versatility.

| Application | Description |

|---|---|

| Intermediate for Sulfonamides | Used in the formation of sulfonamides through nucleophilic substitution. |

| Synthesis of Specialty Chemicals | Acts as a precursor for various specialty chemicals in industrial applications. |

Biological Research

The compound has been investigated for its potential roles in modifying biomolecules for research purposes. Its ability to inhibit certain enzymes through covalent modification enables researchers to study enzyme mechanisms effectively.

Mechanisms of Action :

- Enzyme Inhibition : this compound can act as an inhibitor by covalently modifying active sites on enzymes.

- Biological Assays : It serves as a probe in assays to study protein interactions and biochemical pathways.

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Effective inhibition of enzyme activity through covalent modification observed in kinetic assays. |

| Protein Interaction Studies | Utilized as a probe to investigate enzyme mechanisms and interactions. |

Pharmaceutical Development

Due to its unique reactivity, this compound is being explored for potential applications in drug development. Its structural properties may contribute to the design of new therapeutic agents.

| Potential Applications | Description |

|---|---|

| Drug Development | Investigated for its potential as a building block for pharmaceuticals due to its reactivity with biomolecules. |

| Anticancer Research | Preliminary studies indicate potential anticancer properties through enzyme inhibition mechanisms. |

Case Study 1: Enzyme Interaction

In a study examining the interaction of this compound with specific enzymes, researchers demonstrated that the compound effectively inhibited enzyme activity via covalent modification. Kinetic assays measured substrate conversion rates, highlighting its utility in enzyme mechanism studies.

Case Study 2: Synthesis of Sulfonamides

Research focused on synthesizing sulfonamide derivatives using this compound as an intermediate showed promising results. The derivatives exhibited significant biological activity against various pathogens, establishing the compound's relevance in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds. The carboxylate ester group can also participate in esterification and hydrolysis reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Comparative Structural Analysis

Key structural differences among similar compounds include:

- Ester Group : Methyl vs. ethyl esters influence solubility and steric effects. For example, Ethyl 4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate (ethyl ester) has a molecular weight of 286.75 g/mol, compared to methyl esters like Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate (266.72 g/mol) .

- Substituents : Chlorosulfonyl groups (e.g., in Methyl 4-[(chlorosulfonyl)methyl]benzoate) enhance electrophilicity, while fluorine or aryl groups (e.g., in Ethyl 4-fluorophenyl derivatives) modulate lipophilicity and steric bulk .

- Ring System: Cubane-based derivatives (e.g., Methyl 4-chlorocubanecarboxylate) exhibit rigid, non-cyclohexane frameworks, altering conformational stability compared to flexible cyclohexane rings .

Physicochemical Properties and Stability

- Solubility : Maleimide derivatives like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (IV) and its sulfosuccinimidyl analog (VII) demonstrate good solubility in aqueous reaction mixtures, critical for bioconjugation applications .

- Stability : Chlorosulfonyl-containing compounds (e.g., Ethyl 4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate) may exhibit pH-sensitive stability, akin to maleimide derivatives, which are stable at pH 7.0 but decompose under acidic conditions .

- Thermal Stability : Methyl 4-[(chlorosulfonyl)methyl]benzoate has a melting point of 116–117°C, suggesting moderate thermal stability, while ethyl esters with fluorinated substituents (e.g., ) may have lower melting points due to increased molecular flexibility .

Table 1: Structural and Physicochemical Comparison

Key Findings:

Biological Activity

Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its chlorosulfonyl group, which is known to enhance interactions with biological targets.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a cyclohexane ring substituted with a carboxylate group and a chlorosulfonyl moiety, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 232.71 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity | Respiratory irritant (Category 3) |

Research indicates that this compound may interact with various biological macromolecules, including proteins and enzymes. The chlorosulfonyl group facilitates covalent bonding, potentially leading to inhibition of target enzymes through irreversible binding. This mechanism is particularly relevant in the context of developing inhibitors for therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural features exhibit significant biological activities, including:

- Enzyme Inhibition : Compounds containing the chlorosulfonyl group have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, derivatives have been tested against various kinases and hydrolases, showing varying degrees of inhibition depending on the substituents on the cyclohexane ring .

- Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain sulfonamide derivatives demonstrated IC50 values in the low micromolar range against pancreatic cancer cell lines .

Case Studies

- Inhibition of Histone Deacetylases (HDACs) : A study explored the potential of sulfonamide derivatives as HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression. This compound showed promising results in preliminary assays, indicating its potential as a lead compound for further development .

- Oxidative Phosphorylation Inhibition : Another investigation highlighted the role of similar compounds in inhibiting oxidative phosphorylation (OXPHOS), a metabolic pathway critical for energy production in cancer cells. Compounds that share structural similarities with this compound were shown to effectively reduce ATP production in cancer cell lines .

Toxicological Profile

The compound has been classified as a respiratory irritant (Category 3), indicating that exposure could lead to respiratory tract irritation . This toxicity profile necessitates careful handling and further investigation into its safety for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate, and how can reaction conditions be optimized?

A common approach involves sulfonation of the cyclohexane ring followed by esterification. For example, sulfonyl chloride groups can be introduced via chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Subsequent esterification with methanol in the presence of catalytic sulfuric acid (H₂SO₄) under reflux (60–80°C) is typical, as seen in analogous syntheses of sulfonated benzoate esters . Optimization may include:

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclohexane ring conformation and substituent positions (e.g., trans/cis isomerism). For example, axial vs. equatorial sulfonyl chloride groups show distinct splitting patterns .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 254.02 for C₉H₁₂ClO₄S).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. How should researchers handle and store this compound to prevent degradation?

- Moisture sensitivity : The chlorosulfonyl group hydrolyzes readily; store under inert gas (argon) in sealed, desiccated containers at –20°C.

- Light protection : Amber glassware to avoid photodegradation of the ester or sulfonyl chloride groups.

- Short-term use : Prepare fresh solutions in anhydrous solvents (e.g., DMF or DCM) .

Advanced Research Questions

Q. What mechanistic considerations arise when using this compound in nucleophilic substitution reactions?

The chlorosulfonyl group is highly electrophilic, enabling reactions with amines, thiols, or alcohols. Key factors:

Q. How does the stability of this compound vary under acidic vs. basic conditions?

- Acidic conditions (pH < 3) : The ester group hydrolyzes slowly, but the chlorosulfonyl group remains intact.

- Basic conditions (pH > 8) : Rapid hydrolysis of both chlorosulfonyl and ester groups to carboxylic acid and sulfonate.

- Buffered systems (pH 5–7) : Optimal for selective reactions (e.g., bioconjugation) without premature degradation .

Q. What strategies are effective for troubleshooting low yields in bioconjugation applications?

Low yields may stem from:

- Competing hydrolysis : Use anhydrous solvents and minimize aqueous exposure during synthesis.

- Steric hindrance : Introduce spacers (e.g., PEG linkers) between the compound and target biomolecule.

- Validation : Confirm conjugation efficiency via MALDI-TOF or SDS-PAGE with thiol-reactive probes (e.g., Ellman’s assay) .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported reactivity of sulfonyl chlorides compared to similar derivatives?

Discrepancies may arise from:

- Electronic effects : Electron-withdrawing groups (e.g., fluorination) on the cyclohexane ring can alter chlorosulfonyl reactivity. Compare with methyl 4-(trifluoromethyl)cyclohexane-1-carboxylate derivatives, where electron deficiency accelerates substitution .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while nonpolar solvents slow reactions. Validate conditions via control experiments .

Q. What experimental adjustments are needed when scaling up synthesis from milligram to gram quantities?

- Heat dissipation : Use jacketed reactors to manage exothermic sulfonation steps.

- Purification scalability : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency.

- Yield optimization : Track intermediates via TLC and adjust stoichiometry (e.g., 1.2 equiv chlorosulfonic acid) to account for side reactions .

Application-Oriented Questions

Q. How can this compound serve as a cross-linker in protein modification?

The chlorosulfonyl group reacts with lysine residues (ε-amino groups) under mild aqueous conditions (pH 7.4, 4°C). Applications include:

Q. What are the limitations of using this compound in vivo studies?

- Hydrolysis in physiological buffers : Short half-life (t₁/₂ < 1 hr at 37°C) limits utility unless stabilized via PEGylation.

- Toxicity : Reactive intermediates may require toxicity screening (e.g., MTT assays) before in vivo use.

- Alternatives : Consider succinimidyl esters (e.g., SMCC) for improved stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.